2,5-Dimethylbenzoyl chloride
Overview
Description
2,5-Dimethylbenzoyl chloride is a chemical compound that is part of the benzoyl chloride family, which are known for their reactivity due to the presence of the acyl chloride functional group. While the provided papers do not directly discuss 2,5-Dimethylbenzoyl chloride, they do provide insights into the chemistry of related compounds, which can be used to infer certain aspects of 2,5-Dimethylbenzoyl chloride's behavior and properties.
Synthesis Analysis
The synthesis of related compounds, such as 2-arylbenzoyl chlorides, involves catalytic systems that can facilitate the formation of complex organic structures. For instance, 2-arylbenzoyl chlorides undergo annulative coupling with alkynes in the presence of an iridium catalyst system to form phenanthrene derivatives, as described in the first paper . This suggests that similar catalytic systems might be employed in the synthesis of 2,5-Dimethylbenzoyl chloride to create various derivatives through coupling reactions.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,5-Dimethylbenzoyl chloride has been determined using X-ray crystallography. For example, the second paper discusses the crystal and molecular structure of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . These structures are organized as molecular crystals with hydrogen bonds forming a framework. This information can be extrapolated to suggest that 2,5-Dimethylbenzoyl chloride may also form crystalline structures with specific geometric parameters.
Chemical Reactions Analysis
The reactivity of benzoyl chlorides is highlighted by their ability to participate in various chemical reactions. The first paper indicates that the annulative coupling reaction proceeds without the need for an external base and involves the elimination of carbon monoxide and hydrogen chloride . This implies that 2,5-Dimethylbenzoyl chloride could also engage in similar reactions, potentially leading to the formation of new rings or the introduction of additional functional groups.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of 2,5-Dimethylbenzoyl chloride, they do provide data on related compounds. For instance, the third paper evaluates the antioxidant activity of 2,4-dimethylbenzoylhydrazones, which are synthesized from a related benzoylhydrazide . These compounds exhibit varying degrees of scavenging activity toward radicals, suggesting that 2,5-Dimethylbenzoyl chloride derivatives could also possess interesting biological activities. Additionally, the kinetic investigations of substitution reactions in the second paper correlate with the stereochemical characteristics of the molecules , which could be relevant when considering the reactivity of 2,5-Dimethylbenzoyl chloride in different environments.
Scientific Research Applications
- Specific Scientific Field: Polymer Science .
- Summary of the Application: 2,5-Dimethylbenzyl chloride is used in the low-temperature Friedel-Crafts step-growth polymerization reaction . This process is a type of polymerization reaction where the monomers add onto the polymer molecule one at a time in a chain-like fashion.
- Methods of Application or Experimental Procedures: The exact procedures can vary, but generally, the 2,5-Dimethylbenzoyl chloride would be mixed with a suitable catalyst to initiate the polymerization process. The reaction conditions, such as temperature and pressure, are carefully controlled to influence the properties of the resulting polymer .
- Results or Outcomes: The use of 2,5-Dimethylbenzyl chloride in this process has been studied for the effect of reaction conditions on polymer molecular weight, linearity, glass transition temperature, and crystalline properties . The ability to control these properties is crucial for the development of new materials with specific characteristics.
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Chemical Structure Analysis: 2,5-Dimethylbenzoyl chloride contains total 20 bond(s); 11 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 acyl halogenide(s) (aromatic) . Understanding the chemical structure can be crucial in various fields such as medicinal chemistry, materials science, and chemical engineering.
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Thermodynamic Property Analysis: The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . This data can be useful in fields like physical chemistry and chemical engineering, where understanding the thermodynamic properties of a compound is essential for predicting its behavior under different conditions.
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Chemical Structure Analysis: 2,5-Dimethylbenzoyl chloride contains total 20 bond(s); 11 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 acyl halogenide(s) (aromatic) . Understanding the chemical structure can be crucial in various fields such as medicinal chemistry, materials science, and chemical engineering.
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Thermodynamic Property Analysis: The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . This data can be useful in fields like physical chemistry and chemical engineering, where understanding the thermodynamic properties of a compound is essential for predicting its behavior under different conditions.
Safety And Hazards
2,5-Dimethylbenzoyl chloride is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
2,5-dimethylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBRPGMQNVRQCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493387 | |
Record name | 2,5-Dimethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylbenzoyl chloride | |
CAS RN |
22328-43-4 | |
Record name | 2,5-Dimethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylbenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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